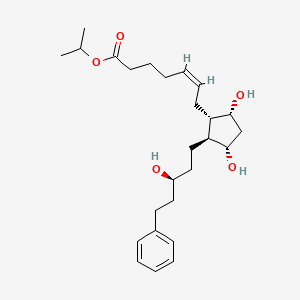
Latanoprost Enantiomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Latanoprost is a prostaglandin F2α analogue used primarily to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension . The enantiomer of latanoprost refers to one of the two mirror-image forms of the molecule, which can have different biological activities and properties.
Vorbereitungsmethoden
The enantioselective total synthesis of latanoprost involves several steps, each requiring specific reaction conditions . The process begins with an enantioselective Krische allylation, followed by olefin metathesis, silyl protection, and hydrogenolysis. An organocatalyst-mediated Michael reaction is then performed with excellent diastereoselectivity. Subsequent steps include a substrate-controlled Mukaiyama intramolecular aldol reaction, elimination of nitrous acid, and a Michael reaction of vinyl cuprate. The final steps involve cis-selective olefin metathesis, diastereoselective reduction, and deprotection to yield nearly optically pure latanoprost .
Industrial production methods often involve high-performance liquid chromatography (HPLC) for the purification of latanoprost to ensure the separation of its enantiomers and other isomers .
Analyse Chemischer Reaktionen
Latanoprost enantiomer undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the molecule.
Reduction: Reduction reactions are employed to convert ketones or aldehydes to alcohols.
Substitution: Substitution reactions can replace one functional group with another, often using reagents like halides or organometallic compounds.
Common reagents and conditions used in these reactions include organocatalysts, hydrogen gas for hydrogenolysis, and various acids and bases for catalysis . The major products formed from these reactions depend on the specific functional groups being targeted and the conditions used.
Wissenschaftliche Forschungsanwendungen
Latanoprost enantiomer has several scientific research applications:
Chemistry: It is used as a model compound in the study of prostaglandin analogues and their synthesis.
Biology: Research on this compound helps in understanding the biological activity of prostaglandins and their role in physiological processes.
Medicine: Latanoprost is widely used in the treatment of glaucoma and ocular hypertension.
Wirkmechanismus
Latanoprost is a prodrug that is hydrolyzed to its active form, latanoprost acid, in the eye. The active form binds to prostaglandin F receptors in the ciliary muscle, increasing the outflow of aqueous humor through the uveoscleral pathway, thereby reducing intraocular pressure . This mechanism involves the relaxation of the ciliary muscle and remodeling of the extracellular matrix.
Vergleich Mit ähnlichen Verbindungen
Latanoprost can be compared with other prostaglandin analogues such as:
Latanoprostene bunod: This compound also reduces intraocular pressure but has an additional nitric oxide-donating moiety that enhances its efficacy.
Travoprost: Another prostaglandin analogue used for glaucoma treatment, known for its high efficacy and safety profile.
Bimatoprost: Similar to latanoprost, bimatoprost is used to lower intraocular pressure but has a slightly different chemical structure and mechanism of action.
Latanoprost is unique due to its high efficacy, once-daily dosing, and minimal systemic side effects .
Eigenschaften
Molekularformel |
C26H40O5 |
|---|---|
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
propan-2-yl (Z)-7-[(1S,2S,3S,5R)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3-/t21-,22+,23+,24-,25+/m1/s1 |
InChI-Schlüssel |
GGXICVAJURFBLW-STBNKASYSA-N |
Isomerische SMILES |
CC(C)OC(=O)CCC/C=C\C[C@@H]1[C@@H](C[C@@H]([C@H]1CC[C@@H](CCC2=CC=CC=C2)O)O)O |
Kanonische SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















